molecular formula C6H2BrCl3O B3425694 6-Bromo-2,4,5-trichlorophenol CAS No. 4524-78-1

6-Bromo-2,4,5-trichlorophenol

Cat. No. B3425694
CAS RN: 4524-78-1
M. Wt: 276.3 g/mol
InChI Key: IFXJBIXHNZHYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,4,5-trichlorophenol, also known as 2-bromo-3,4,6-trichlorophenol, is a brominated persistent organic pollutant .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2,4,5-trichlorophenol has been analyzed based on its X-ray absorption fine structure (EXAFS) spectroscopy spectrum .


Physical And Chemical Properties Analysis

6-Bromo-2,4,5-trichlorophenol has a molecular weight of 276.34 g/mol . Its exact mass and monoisotopic mass are 273.83546 g/mol . It has a topological polar surface area of 20.2 Ų .

Scientific Research Applications

Environmental Contamination and Remediation

6-Bromo-2,4,5-trichlorophenol and its related compounds are significant environmental pollutants. Studies have investigated methods for their removal from water. For instance, the photocatalytic removal of 2,4,6-trichlorophenol using commercial ZnO powder has been explored as a method to abate this pollutant in water (Gaya, Abdullah, Hussein, & Zainal, 2010)(Gaya et al., 2010). Additionally, the metabolism of halophenols by Pseudomonas cepacia, which can dechlorinate several chlorine-substituted phenols including 2,4,5-trichlorophenol, has been studied, indicating potential bioremediation applications (Karns, Kilbane, Duttagupta, & Chakrabarty, 1983)(Karns et al., 1983).

Analytical and Detection Methods

Research has also been conducted on the molecular characterization of pollutants like 6-bromo-2,4,5-trichlorophenol using techniques such as extended X-ray absorption fine structure (EXAFS) spectroscopy (Bergknut, Persson, & Skyllberg, 2008)(Bergknut et al., 2008). Moreover, the development of sensors for the detection of chlorophenols, such as the electrochemical determination of 2,4,6-trichlorophenol using a bromocresol purple/graphene composite, has been explored, demonstrating potential applications in monitoring environmental toxicants (Zhu, Liu, Zhang, Lu, Yuan, & Wu, 2015)(Zhu et al., 2015).

Degradation and Transformation Studies

Studies on the degradation pathways and transformation of these compounds have also been significant. For example, research has focused on the catalytic mechanism of chlorophenol 4-monooxygenase and its interaction with substrates like 2,4,5-trichlorophenol, offering insights into enzymatic degradation processes (Li, Zhang, Du, Zhang, & Wang, 2015)(Li et al., 2015). Another study investigated the ozone oxidation of 2,4,6-trichlorophenol in the presence of halide ions, providing insights into the degradation pathways and potential toxicity of intermediates (Xu, Ren, Chi, Zheng, Xie, Tian, & Chen, 2021)[(Xu et al., 2021)](Xu et al., 2021).

Potential Risks and Ecological Impact

Research has also addressed the potential risks and ecological impacts of chlorophenols. For instance, studies have examined the increased aquatic toxicity following the photolytic conversion of chlorophenols, highlighting the environmental implications of their transformation products (Svenson & Hynning, 1997)(Svenson & Hynning, 1997). Additionally, the influence of photodegradation on the mutagenic activity of chlorophenols in aquatic solutions has been studied, indicating the complexities involved in their environmental interactions (Czaplicka & Mielzyňska, 2007)(Czaplicka & Mielzyňska, 2007).

Safety and Hazards

6-Bromo-2,4,5-trichlorophenol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Mechanism of Action

Target of Action

6-Bromo-2,4,5-trichlorophenol (BrTriClP) is a brominated persistent organic pollutant The primary targets of this compound are not explicitly mentioned in the available literature

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of BrTriClP. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity

properties

IUPAC Name

2-bromo-3,4,6-trichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl3O/c7-4-5(10)2(8)1-3(9)6(4)11/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXJBIXHNZHYGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Br)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377727
Record name 6-Bromo-2,4,5-trichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,4,5-trichlorophenol

CAS RN

70757-44-7, 4524-78-1
Record name 6-Bromo-2,4,5-trichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2,4,5-trichlorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2,4,5-trichlorophenol
Reactant of Route 2
Reactant of Route 2
6-Bromo-2,4,5-trichlorophenol
Reactant of Route 3
Reactant of Route 3
6-Bromo-2,4,5-trichlorophenol
Reactant of Route 4
Reactant of Route 4
6-Bromo-2,4,5-trichlorophenol
Reactant of Route 5
6-Bromo-2,4,5-trichlorophenol
Reactant of Route 6
6-Bromo-2,4,5-trichlorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.